molecular formula C29H29N3O2 B5246040 3-(2-methoxyphenyl)-N-[2-(quinolin-6-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide

3-(2-methoxyphenyl)-N-[2-(quinolin-6-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide

Cat. No.: B5246040
M. Wt: 451.6 g/mol
InChI Key: ZJJSBJFYIAOMSF-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-N-[2-(quinolin-6-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide is a complex organic compound that features a combination of methoxyphenyl, quinolinylmethyl, and isoquinolinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-N-[2-(quinolin-6-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-methoxyphenyl isocyanate and quinolin-6-ylmethylamine. These intermediates are then subjected to a series of reactions, including nucleophilic substitution and amide bond formation, under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in batch or continuous flow reactors. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-N-[2-(quinolin-6-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinoline ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the quinoline ring can produce a dihydroquinoline compound.

Scientific Research Applications

3-(2-methoxyphenyl)-N-[2-(quinolin-6-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-N-[2-(quinolin-6-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the structural features of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-methoxyphenyl)-N-[2-(quinolin-6-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide is unique due to its combination of structural motifs, which confer specific chemical and biological properties

Properties

IUPAC Name

3-(2-methoxyphenyl)-N-[2-(quinolin-6-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O2/c1-34-28-7-3-2-5-23(28)10-13-29(33)31-26-11-9-22-14-16-32(20-25(22)18-26)19-21-8-12-27-24(17-21)6-4-15-30-27/h2-9,11-12,15,17-18H,10,13-14,16,19-20H2,1H3,(H,31,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJSBJFYIAOMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)NC2=CC3=C(CCN(C3)CC4=CC5=C(C=C4)N=CC=C5)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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